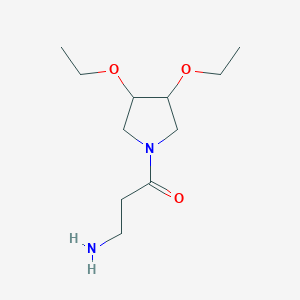

3-Amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-3-15-9-7-13(11(14)5-6-12)8-10(9)16-4-2/h9-10H,3-8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEPICUEQVYWDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1OCC)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural Insights :

- Substituent Effects : The diethoxy groups in the target compound introduce steric bulk and electron-donating properties, contrasting with the electron-withdrawing difluoro groups in . This may influence receptor binding kinetics or metabolic stability.

- Backbone Modifications: The primary amino group in the target compound contrasts with the dimethylaminophenyl moiety in , which likely increases lipophilicity and alters pharmacokinetics.

Physicochemical Properties and Functional Group Impact

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- Solubility : The diethoxy groups may enhance water solubility compared to the difluoro analog , which lacks polar substituents.

- Basicity: The primary amino group (pKa ~9–10) could render the compound more basic than the dimethylamino derivative in (pKa ~8–9), affecting ionization in physiological environments.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one generally follows a modular approach:

- Step 1: Construction or functionalization of the pyrrolidine ring, specifically introducing the 3,4-diethoxy substitution pattern.

- Step 2: Attachment of the 3-aminopropan-1-one side chain to the nitrogen atom of the pyrrolidine ring.

- Step 3: Purification and isolation of the final product, often as a hydrochloride salt to improve solubility and stability.

This approach is consistent with known methods for related 3-amino-pyrrolidine derivatives, which are important intermediates in pharmaceutical and agrochemical synthesis.

Detailed Preparation Routes

Pyrrolidine Ring Functionalization

- The 3,4-diethoxypyrrolidine core can be synthesized starting from substituted butane derivatives or protected hydroxybutane intermediates.

- A common route involves the selective introduction of ethoxy groups at the 3 and 4 positions on the pyrrolidine ring, often via nucleophilic substitution or alkylation reactions using ethylating agents under controlled conditions.

- Protective groups may be used to ensure regioselectivity and prevent side reactions during ring closure.

Attachment of the 3-Aminopropan-1-one Moiety

- The 3-aminopropan-1-one fragment is typically introduced via nucleophilic substitution or reductive amination reactions.

- One method involves reacting the pyrrolidine nitrogen with a suitable 3-aminopropanone derivative or its activated form (e.g., a halogenated or esterified intermediate).

- Catalysts or bases such as triethylamine are employed to facilitate the coupling reaction.

- The reaction is often conducted under inert atmosphere (argon or nitrogen) to prevent oxidation and side reactions.

Purification

Representative Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Pyrrolidine ring formation | 1,2,4-trisubstituted butane derivatives, ethylating agents, protective groups | Introduce diethoxy groups on pyrrolidine ring |

| Aminopropanone coupling | 3-aminopropan-1-one derivative, triethylamine, inert atmosphere (argon), solvents like ethyl acetate or tetrahydrofuran | Attach 3-aminopropan-1-one to pyrrolidine nitrogen |

| Purification | Crystallization, chromatography, acid/base washes, drying over Na2SO4 | Isolate pure compound as hydrochloride salt |

Industrial and Laboratory Scale Considerations

- Industrial synthesis employs automated reactors with precise control of temperature, pressure, and reaction time to maximize yield and purity.

- Laboratory synthesis may use microwave irradiation to accelerate ring closure and coupling steps, as seen in related propanamide derivatives.

- Optically active forms can be obtained via chiral resolution or starting from chiral precursors such as 4-hydroxy-proline, enabling synthesis of enantiomerically pure compounds.

Comparative Analysis with Similar Compounds

- Preparation methods for related 3-amino-pyrrolidine derivatives (e.g., 3-amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one) involve similar strategies of ring functionalization followed by side-chain attachment.

- Differences arise in substituent effects, reaction conditions, and purification protocols, which are optimized based on the electronic and steric properties of the substituents.

- Fluorinated analogs require careful handling to preserve the integrity of the fluorine substituents and often show improved pharmacokinetic properties.

Summary Table of Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.